4-Ethyl-4H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
4-Ethyl-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family. This compound is characterized by its unique structure, which includes a triazole ring substituted with an ethyl group and a carboxylic acid group. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the thermal cyclization of β-acylamidrazones. This process involves heating the precursors at temperatures exceeding 140°C to form the triazole ring . Another method involves the use of microwave-assisted synthesis, which significantly reduces reaction times and improves yields .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high purity and yield. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced energy consumption .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The triazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols .
Scientific Research Applications
4-Ethyl-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethyl-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical processes . The compound’s biological activity is often attributed to its ability to inhibit enzymes or disrupt cellular functions, leading to its antimicrobial, antifungal, and anticancer effects .
Comparison with Similar Compounds
1,2,4-Triazole-3-carboxylic acid: A closely related compound with similar biological activities.
4-Methyl-4H-1,2,4-triazole-3-carboxylic acid: Another derivative with a methyl group instead of an ethyl group.
1,2,4-Triazole-3-carboxamide: A compound with an amide group instead of a carboxylic acid group.
Uniqueness: 4-Ethyl-4H-1,2,4-triazole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Properties
Molecular Formula |
C5H7N3O2 |
---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
4-ethyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C5H7N3O2/c1-2-8-3-6-7-4(8)5(9)10/h3H,2H2,1H3,(H,9,10) |
InChI Key |
OSKKHDIKIURLBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NN=C1C(=O)O |
Origin of Product |
United States |
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